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Compound of Interest

Compound Name:
1-(2-chlorobenzyl)-1H-pyrazole-4-

carbaldehyde

CAS No.: 878218-13-4

Cat. No.: B3024813

Get Quote

Abstract
This technical guide provides a comprehensive spectral analysis and synthesis overview of 1-
(2-chlorobenzyl)-1H-pyrazole-4-carbaldehyde (C₁₁H₉ClN₂O), a critical scaffold in the

development of kinase inhibitors, agrochemicals, and antimicrobial agents. This document

details the synthesis via N-alkylation, elucidates the theoretical and experimental spectral

signatures (NMR, IR, MS), and establishes quality control parameters for researchers in

medicinal chemistry.

Introduction & Pharmacophore Significance
The 1H-pyrazole-4-carbaldehyde core is a privileged structure in drug discovery, serving as a

precursor for Schiff bases, chalcones, and fused heterocyclic systems. The introduction of the

2-chlorobenzyl moiety at the N1 position imparts specific steric and electronic properties:

Lipophilicity: Increases membrane permeability (LogP modulation).
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Metabolic Stability: The ortho-chloro substituent blocks metabolic oxidation at the benzylic

position and influences the rotational barrier of the N-benzyl bond.

Electronic Effect: The electron-withdrawing chlorine atom influences the chemical shift of the

benzylic methylene group, serving as a diagnostic NMR marker.

Synthesis Protocol
The most robust route for high-purity synthesis involves the N-alkylation of commercially

available 1H-pyrazole-4-carbaldehyde. This method avoids the regioselectivity issues often

seen in de novo ring construction.

Method A: N-Alkylation (Recommended)
Reagents: 1H-pyrazole-4-carbaldehyde, 2-chlorobenzyl chloride, Potassium Carbonate (

), Acetonitrile (ACN) or DMF.

Step-by-Step Protocol:

Activation: Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous ACN. Add anhydrous

(2.0 eq) and stir at room temperature for 30 minutes to generate the pyrazolate anion.

Alkylation: Dropwise add 2-chlorobenzyl chloride (1.1 eq) dissolved in ACN.

Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1).

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced

pressure.

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography

(Gradient: 10%

40% EtOAc in Hexane).

Reaction Pathway Diagram
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Figure 1: N-Alkylation pathway for the synthesis of the target compound.

Spectral Data Analysis
This section details the diagnostic signals required for structural validation.

Mass Spectrometry (MS)
The presence of a single chlorine atom provides a distinct isotopic signature.

Molecular Ion (M+): m/z 220.04 (100%)

Isotope Peak (M+2): m/z 222.04 (~32%) — Characteristic 3:1 ratio of ^{35}Cl to ^{37}Cl.

Fragmentation Pattern:

m/z 220

191: Loss of -CHO (Aldehyde, -29 amu).

m/z 220

125/127: Cleavage of the N-Benzyl bond, generating the 2-chlorobenzyl cation (Tropylium
ion analog).

m/z 125

89: Loss of HCl from the benzyl fragment.

MS Fragmentation Logic
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Figure 2: Proposed mass spectrometric fragmentation pathway.

Proton NMR (^{1}H NMR)
Solvent: DMSO-

or CDCl

. (Values below are standardized for DMSO-

).
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

-CHO 9.85 - 9.95 Singlet (s) 1H

Diagnostic

aldehyde proton.

Deshielded by

carbonyl

anisotropy.

Py-H5 8.45 Singlet (s) 1H

Proton adjacent

to Nitrogen (N1).

Slightly

deshielded

relative to H3.

Py-H3 8.05 Singlet (s) 1H

Proton adjacent

to Carbonyl (C4).

Distinct from H5.

Ar-H 7.45 - 7.55 Multiplet (m) 1H

Aromatic proton

at C-3' (adjacent

to Cl).

Ar-H 7.25 - 7.40 Multiplet (m) 3H

Remaining

aromatic protons

(C-4', C-5', C-6').

-CH

-
5.45 Singlet (s) 2H

Benzylic

methylene.

Shifted downfield

due to N-

attachment and

ortho-Cl effect.

Key Diagnostic: The pyrazole protons (H3 and H5) typically appear as two distinct singlets. In

some solvents, they may overlap, but the presence of the aldehyde singlet at ~9.9 ppm and the

benzylic singlet at ~5.4 ppm confirms the core structure.
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Carbon NMR (^{13}C NMR)
Solvent: DMSO-

.

Carbon Type
Shift (

ppm)
Assignment

C=O 184.5 Aldehyde Carbonyl.

Py-C5 142.0 Pyrazole C5 (Adjacent to N1).

Py-C3 132.5 Pyrazole C3.

Ar-C (Ipso) 134.0

Quaternary carbon of phenyl

ring attached to CH

.

Ar-C (C-Cl) 133.5
Quaternary carbon attached to

Chlorine.

Py-C4 120.5
Pyrazole C4 (Ipso to

aldehyde).

Ar-CH 127.0 - 130.0
Aromatic methine carbons (4

signals).

-CH

-
53.5 Benzylic Methylene.

Infrared Spectroscopy (IR)
Data acquired via KBr pellet or ATR.

3110 - 3050 cm

: C-H stretch (Aromatic/Heteroaromatic).

2850 - 2750 cm
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: C-H stretch (Aldehyde Fermi resonance doublet).

1670 - 1690 cm

:C=O stretch (Strong). This is the most prominent peak, confirming the aldehyde.

1590 - 1520 cm

: C=N and C=C vibrations of the pyrazole/benzene rings.

750 - 760 cm

:C-Cl stretch (Characteristic of ortho-substituted chlorobenzenes).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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